

Compound FKK: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: FKK

Cat. No.: B15559726

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For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed examination of the chemical entity designated as **FKK**, a ligand identified within the RCSB Protein Data Bank. The following sections will elaborate on its chemical structure, physicochemical properties, and available biological context, presented in a format conducive to advanced scientific understanding and application.

Chemical Structure and Identification

Compound **FKK** is formally recognized in the Protein Data Bank (PDB) under the ligand ID **FKK**. Its systematic identification and structural details are crucial for understanding its molecular interactions and potential applications.

Chemical Formula: $C_{20}H_{18}N_2O_5S_2$

InChI: InChI=1S/C20H18N2O5S2/c1-2-10-7-12(21-20(24)22-19(23)9-10)17(28-3)14-6-5-11(8-15(14)18(21)25)29-4/h5-9H,2-4H2,1H3,(H2,22,23,24)

InChIKey: UQJGINVAGGJSSX-UHFFFAOYSA-N

SMILES: CCC1=CC(=C(C=C1)OC)C2=C(C=C(C=C2)SC)N=C(N)N=C(O)C1=O

A 2D diagram of the chemical structure of **FKK** is available on its RCSB PDB Ligand Summary Page.^[1] This visual representation is essential for comprehending the spatial arrangement of atoms and functional groups, which dictates the molecule's chemical behavior and biological

activity. The structure reveals a complex aromatic system with multiple functional groups, including ether, thioether, and a urea-like moiety, suggesting a potential for diverse chemical interactions.

Physicochemical Data

A summary of the key physicochemical properties of Compound **FKK** is presented in Table 1. These parameters are fundamental for predicting its behavior in biological systems and for designing experimental protocols.

Property	Value
Formula Weight	430.5 g/mol
Formal Charge	0
Atom Count	46
Bond Count	48
Aromatic Bond Count	12
Chiral Atom Count	0
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	6
Rotatable Bond Count	5
XLogP3-AA	3.6

Table 1: Physicochemical properties of Compound FKK. Data sourced from the RCSB PDB Ligand Summary Page for FKK.

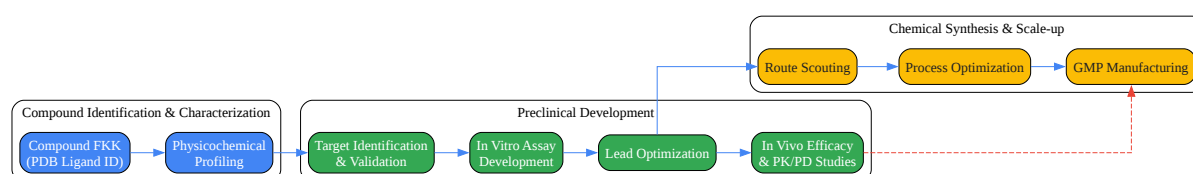
Biological Context and Experimental Data

At present, detailed experimental protocols and extensive biological activity data for Compound **FKK** are not widely available in public databases. Its inclusion in the Protein Data Bank indicates that its structure has been determined in complex with a macromolecule, suggesting a role as a ligand in a biological system. Further investigation into the specific PDB entries

associated with **FKK** is required to elucidate its biological target and potential mechanism of action.

Experimental and Logical Workflow Diagram

To facilitate further research and drug development efforts involving Compound **FKK**, a generalized experimental workflow is proposed. This workflow outlines the logical progression from initial compound characterization to preclinical evaluation.



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Figure 1: A generalized experimental workflow for the research and development of Compound **FKK**.

This document serves as a foundational guide for researchers and professionals interested in Compound **FKK**. The provided data, sourced from the RCSB Protein Data Bank, offers a starting point for more in-depth investigation into its biological function and therapeutic potential. Further experimental work is necessary to fully characterize this compound and its interactions within a biological context.

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References

- 1. rcsb.org [rcsb.org]
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